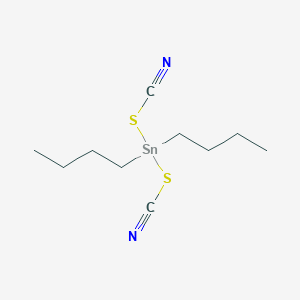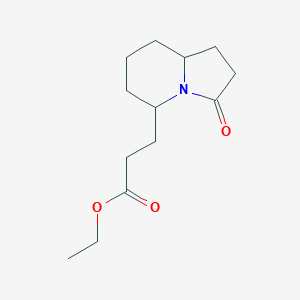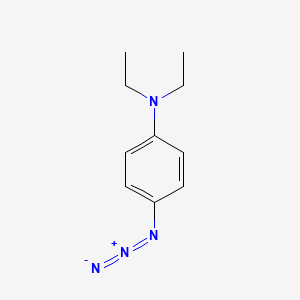
4-Azido-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-N,N-diethylaniline is an organic compound that belongs to the class of azides. It is characterized by the presence of an azido group (-N₃) attached to the aromatic ring of N,N-diethylaniline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N,N-diethylaniline typically involves the diazotization of N,N-diethylaniline followed by a reaction with sodium azide. The general procedure includes:
Diazotization: N,N-diethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and ensuring safety measures due to the potentially explosive nature of azides .
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-N,N-diethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like acetonitrile or DMF.
Cycloaddition: Alkynes, copper(I) catalysts.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
4-Azido-N,N-diethylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocycles and other complex organic molecules.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: Employed in bioorthogonal chemistry for labeling and modifying biomolecules without interfering with biological processes.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 4-Azido-N,N-diethylaniline primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical transformations:
Cycloaddition: The azido group reacts with alkynes to form triazoles, a reaction facilitated by copper(I) catalysts.
Reduction: The azido group can be reduced to an amine, which can then participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azidoaniline: Similar structure but lacks the diethyl groups.
4-Azido-N,N-dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
4-Azido-N,N-diisopropylaniline: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
4-Azido-N,N-diethylaniline is unique due to the presence of both the azido group and the diethylamino group, which confer distinct reactivity and properties. The diethyl groups can influence the electronic properties of the aromatic ring, potentially affecting the compound’s reactivity and interactions in chemical reactions .
Eigenschaften
CAS-Nummer |
24573-95-3 |
|---|---|
Molekularformel |
C10H14N4 |
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
4-azido-N,N-diethylaniline |
InChI |
InChI=1S/C10H14N4/c1-3-14(4-2)10-7-5-9(6-8-10)12-13-11/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZPQOMTOSHGDYGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


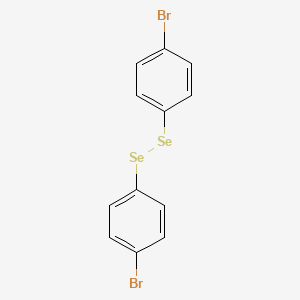
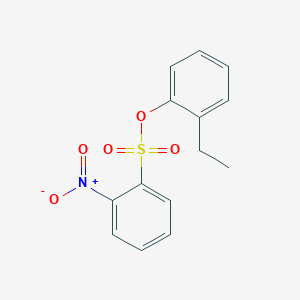
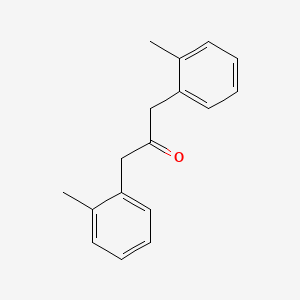
![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)

![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
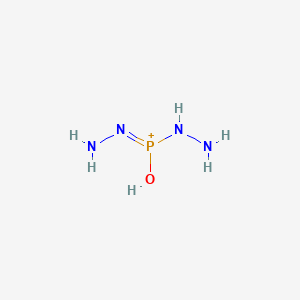
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)

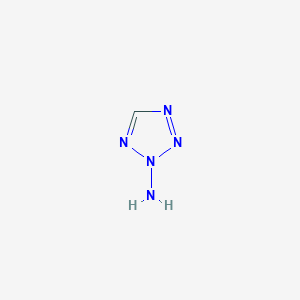
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
